N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3S/c1-20-8-7-10-22(16-20)33-25(17-29-26(34)18-36-23-11-3-2-4-12-23)30-31-28(33)37-19-27(35)32-15-14-21-9-5-6-13-24(21)32/h2-13,16H,14-15,17-19H2,1H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDGXKMBOQHBIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)COC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-2-phenoxyacetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activities, including antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound features multiple functional groups, including an indole moiety, a triazole ring, and a phenoxyacetamide structure. Its chemical formula is , and it has a molecular weight of approximately 478.6 g/mol. The structural complexity suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated the compound's efficacy against various microbial strains:
- Bacterial Inhibition : The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and MRSA (Methicillin-resistant Staphylococcus aureus). The Minimum Inhibitory Concentration (MIC) was reported at low concentrations (e.g., MIC of 0.98 μg/mL against MRSA) .
- Antifungal Properties : The compound also showed antifungal activity against Candida albicans with a MIC of 7.80 μg/mL .
- Mechanism of Action : The antimicrobial action is hypothesized to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways, although detailed mechanisms remain to be fully elucidated.
Anticancer Activity
The compound's anticancer potential has been evaluated in various cancer cell lines:
- Cytotoxicity : Several derivatives of similar compounds showed cytotoxic effects with IC50 values in the micromolar range (<10 μM) against cancer cell lines such as A549 (lung cancer) .
- Selectivity : Some studies indicated preferential suppression of rapidly dividing cells compared to slower-growing non-tumor cells, suggesting a targeted approach in cancer therapy .
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis through intrinsic pathways.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| A549 | <10 | Cytotoxicity |
| MCF7 | <10 | Induction of apoptosis |
| HeLa | <10 | Cell cycle arrest |
Other Pharmacological Effects
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
- Antioxidant Properties : The presence of the indole moiety is associated with antioxidant activities, which could provide protective effects against oxidative stress-related diseases.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several indole derivatives, including this compound. The results indicated that this compound significantly inhibited biofilm formation in Staphylococcus species without affecting planktonic cell viability .
Study 2: Anticancer Activity
In vitro studies on various cancer cell lines revealed that the compound induced apoptosis in A549 cells through mitochondrial pathways. Flow cytometry analysis demonstrated increased Annexin V-positive cells upon treatment with the compound .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs vary in substituents on the phenyl ring, heterocyclic core, and indole moiety. Key comparisons include:
*Calculated based on molecular formula.
- Phenyl Substituents : The 3-methyl group in the target compound enhances lipophilicity compared to the 2,5-dimethoxy analog (higher polarity due to methoxy groups) . The 3-chloro-4-methylphenyl group in introduces both steric bulk and electron-withdrawing effects, which may influence receptor binding.
- Heterocyclic Cores : The 1,2,4-triazole in the target compound enables hydrogen bonding, whereas 1,3,4-thiadiazole (as in ) offers sulfur-based hydrophobic interactions.
- Indole vs. Benzyl Groups : The 2,3-dihydroindol-1-yl moiety in the target compound and provides a planar aromatic system, contrasting with the flexible benzylsulfanyl group in , which may reduce target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
